Density and Boiling Point Differentiation of 2-Hexenyltrimethylsilane vs. Saturated Hexyltrimethylsilane
The presence of the internal (E)-double bond in 2-hexenyltrimethylsilane produces a measurable increase in density (~7.5% higher) and a slight decrease in boiling point (~2.4 °C lower) compared to its fully saturated analog, hexyltrimethylsilane (CAS 3429-62-7) . These differences, while modest, are analytically significant for GC separation, formulation density matching, and solvent selection in synthesis. The higher density of the unsaturated compound reflects the increased polarizability and tighter molecular packing conferred by the sp²-hybridized carbons of the double bond .
| Evidence Dimension | Density and boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | Density: 0.8±0.1 g/cm³; Boiling Point: 162.1±9.0 °C at 760 mmHg; Molar Volume: 206.4±3.0 cm³ |
| Comparator Or Baseline | Hexyltrimethylsilane (CAS 3429-62-7): Density: 0.744 g/cm³; Boiling Point: 164.5 °C at 760 mmHg |
| Quantified Difference | Density: ~+7.5% (absolute difference ~0.056 g/cm³); Boiling Point: ~-2.4 °C (absolute difference); Molar Volume: 206.4 vs. ~212.9 cm³ (calculated from density and MW 158.3565 g/mol for saturated analog) |
| Conditions | Predicted data from ACD/Labs Percepta Platform v14.00 (target) ; experimentally reported data (comparator) |
Why This Matters
These density and boiling point differences directly impact chromatographic retention time, distillation purity cut points, and solvent compatibility in multi-step synthesis, making generic substitution based solely on molecular formula similarity (C9) analytically invalid.
